4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with dimethylamino, ethoxy, and phenyl groups. It has garnered interest in various fields due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield the final product. The reaction conditions generally include:
Temperature: Reflux
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrazolones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(dimethylamino)methylene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[(dimethylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-5-ethoxy-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-12(10-16(2)3)14(18)17(15-13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCQXTUIUEXHN-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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